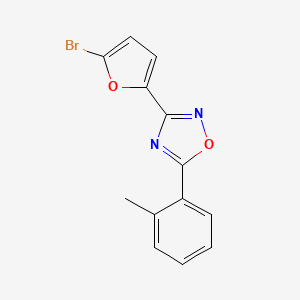

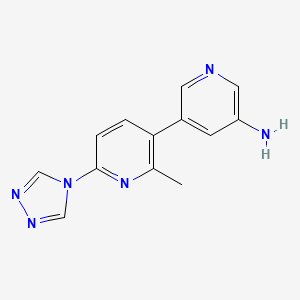

![molecular formula C13H15NO3 B5518703 4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5518703.png)

4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid is a compound of interest in medicinal chemistry and organic synthesis. It belongs to a class of compounds known for their varied biological activities and properties, which make them significant in the field of drug design and development.

Synthesis Analysis

- 4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid and similar compounds are typically synthesized using methods like aldol condensation and microwave-assisted synthesis. For instance, the microwave-assisted synthesis of 4-oxo-2-butenoic acids from methyl ketone derivatives and glyoxylic acid has been developed, offering moderate to excellent yields for a wide range of substrates under varying conditions (Uguen et al., 2021).

Molecular Structure Analysis

- The molecular structure of similar compounds has been analyzed using techniques like FT-IR, NMR, and X-ray diffraction. For example, a study on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid revealed its structure through these methods, providing insights into its vibrational wavenumbers and molecular stability (Raju et al., 2015).

Chemical Reactions and Properties

- These compounds can participate in various chemical reactions, forming different derivatives with potential biological activities. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin yielded new heterocyclic compounds with antimicrobial and antifungal activities (Sayed et al., 2003).

Physical Properties Analysis

- The physical properties of such compounds can be characterized by spectroscopic methods and thermal analysis. For example, the thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using techniques like TGA and DTA (Nayak et al., 2014).

Chemical Properties Analysis

- The chemical properties of these compounds can be studied through their interaction with biological systems. The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, for instance, demonstrated significant inhibition properties against human carbonic anhydrase isoenzymes, indicating their potential as therapeutic agents (Oktay et al., 2016).

Aplicaciones Científicas De Investigación

Hemoglobin Oxygen Affinity Modulation

Research has identified compounds structurally related to 4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid as potent allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical or biological areas requiring reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).

Environmental Impact and Endocrine Disruption

Studies on environmental pollutants have evaluated the effects of similar phenolic compounds on aquatic life. For instance, 4-tert-butylphenol, structurally related to the compound of interest, has shown endocrine-disrupting effects in fish, indicating the importance of monitoring and managing the environmental presence of such chemicals (Barse, Chakrabarti, Ghosh, Pal, & Jadhao, 2006).

Antimicrobial and Antifungal Activities

Compounds derived from 4-oxo-2-butenoic acid have been shown to possess antimicrobial and antifungal properties, highlighting their potential as templates for the development of new therapeutic agents. Such activities suggest the utility of these compounds in addressing microbial resistance and infections (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Synthesis of Biologically Active Species

The versatility of 4-oxo-2-butenoic acids as intermediates for further derivatization has been explored through microwave-assisted synthesis. This approach facilitates the production of biologically active species, underscoring the compound's role in the synthesis of pharmaceuticals and research chemicals (Uguen, Gai, Sprenger, Liu, Leach, & Waring, 2021).

Inhibitory Effects on Enzymes

Research on enzyme inhibitors has identified derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid as potent inhibitors against human carbonic anhydrase I and II isoenzymes. Such findings highlight the potential for developing new therapeutic agents targeting diseases related to enzyme dysfunction (Oktay, Köse, Şendil, Gültekin, Gülçin, & Supuran, 2016).

Propiedades

IUPAC Name |

(E)-4-oxo-4-(2-propan-2-ylanilino)but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13(16)17/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIFLOKONOVSRR-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=CC=C1NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5518631.png)

![6-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5518657.png)

![3-(4-fluorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5518663.png)

![3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine](/img/structure/B5518673.png)

carbamate](/img/structure/B5518675.png)

![(3R*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5518686.png)

![N-(4-methylphenyl)-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5518696.png)

![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5518716.png)